molecular formula C23H33N3O3 B408501 cyclohexylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

cyclohexylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B408501
M. Wt: 399.5g/mol
InChI Key: IUTDZODIHZVCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cyclohexylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a cyclohexylmethyl group, a diethylamino group, and a pyrimidinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexylmethylamine with 4-(diethylamino)benzaldehyde, followed by cyclization with ethyl acetoacetate under acidic conditions to form the pyrimidine ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

cyclohexylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclohexylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-1,2,3,4

Properties

Molecular Formula

C23H33N3O3

Molecular Weight

399.5g/mol

IUPAC Name

cyclohexylmethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C23H33N3O3/c1-4-26(5-2)19-13-11-18(12-14-19)21-20(16(3)24-23(28)25-21)22(27)29-15-17-9-7-6-8-10-17/h11-14,17,21H,4-10,15H2,1-3H3,(H2,24,25,28)

InChI Key

IUTDZODIHZVCQP-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC3CCCCC3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)OCC3CCCCC3

Origin of Product

United States

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